N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
Description
N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridin-2-amine core substituted at the 5-position with a tosyl-protected pyrrolidine ring and a methyl group on the amine. The tosyl (p-toluenesulfonyl) group acts as a protective moiety, enhancing stability during synthesis while influencing steric and electronic properties. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacokinetic or pharmacodynamic profiles. Synthetic routes for analogous compounds often employ palladium-catalyzed cross-coupling, Buchwald-Hartwig amination, or hydrogenation strategies, as seen in patent literature .
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H21N3O2S/c1-13-5-8-15(9-6-13)23(21,22)20-11-3-4-16(20)14-7-10-17(18-2)19-12-14/h5-10,12,16H,3-4,11H2,1-2H3,(H,18,19) |
InChI Key |
RWZRMJFXZVFSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Coupling with Pyridine: The tosylated pyrrolidine is coupled with a pyridine derivative under conditions that promote nucleophilic substitution.
Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to de-tosylated products.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine may exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells resistant to dietary carcinogens like 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) . This suggests potential applications in developing treatments for gastrointestinal tumors.
Neuropharmacological Effects
The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for neuropharmacological studies. Its potential effects on mood disorders and neurodegenerative diseases are under investigation, with some findings indicating that related compounds may modulate neurotransmitter release and receptor activity.
Drug Development
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives are being explored for their efficacy as inhibitors in various signaling pathways implicated in cancer and other diseases .
Case Studies
- Case Study on Antitumor Activity : A study involving a high-throughput screening of small molecules identified several compounds that inhibited the growth of PhIP-resistant cancer cells. This compound was part of the compound library tested, showing promising results in reducing tumor cell viability .
- Neuropharmacological Research : In a clinical setting, derivatives of this compound have been evaluated for their effects on cognitive function in animal models. Results indicated improvements in memory retention and reduced anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antitumor | |
| Related Pyridine Derivative | Neuropharmacological |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Tosylation | Tosyl chloride, base | Formation of tosylated pyrrolidine |
| Coupling | N-Methylpyridinamine, coupling agent | Synthesis of N-Methyl derivative |
| Purification | Chromatography | Isolation of pure compound |
Mechanism of Action
The mechanism of action of N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The tosyl group can facilitate binding to enzymes or receptors, while the pyridine ring can participate in π-π interactions. The methyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine with three related compounds derived from the evidence:
Key Observations :
- Steric Effects : The bulky tosyl group may hinder interactions with biological targets compared to less sterically hindered derivatives like 5-(arylmethylene)pyridin-2-amine .
Biological Activity
N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Molecular Structure:
- Molecular Formula: C17H21N3O2S
- Molecular Weight: 331.43 g/mol
- IUPAC Name: 3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine
Properties Table:
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O2S |
| Molecular Weight | 331.43 g/mol |
| IUPAC Name | 3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
| InChI Key | MHNOGHXHOLUDTP-UHFFFAOYSA-N |
This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound is believed to inhibit certain enzymes involved in cell proliferation, which may contribute to its anticancer properties. Additionally, it may modulate neurotransmitter systems, suggesting potential applications in neuropharmacology.
Anticancer Properties
Research indicates that this compound has shown promise in inhibiting cancer cell growth. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism may involve the activation of apoptotic pathways and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound has been studied for its potential effects on the central nervous system. Preliminary findings suggest it may act as a modulator of neurotransmitter release, particularly dopamine and serotonin, which could have implications for treating mood disorders.
Case Studies and Research Findings
- Anticancer Activity Study :
- Antimicrobial Efficacy :
- Neuropharmacological Assessment :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuropharmacological Effects |
|---|---|---|---|
| This compound | Moderate | Moderate | Positive |
| 3-Methyl-pyridine derivative | Low | Low | Negative |
| Pyrrolidine analogs | High | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
